molecular formula C24H28BN3O4 B8535325 4-oxo-N-propan-2-yl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,8-naphthyridine-3-carboxamide

4-oxo-N-propan-2-yl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,8-naphthyridine-3-carboxamide

Cat. No.: B8535325
M. Wt: 433.3 g/mol
InChI Key: ZUZKFQMRZFWFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Isopropyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide is a complex organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the boronic ester intermediate, which can be synthesized using 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This intermediate is then coupled with the appropriate naphthyridine derivative under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions produce boronic acids.

Scientific Research Applications

n-Isopropyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of n-Isopropyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The compound’s structure allows it to participate in various pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Isopropyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide is unique due to its complex structure, which combines a boronic ester with a naphthyridine core

Properties

Molecular Formula

C24H28BN3O4

Molecular Weight

433.3 g/mol

IUPAC Name

4-oxo-N-propan-2-yl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C24H28BN3O4/c1-15(2)27-22(30)19-14-28(21-18(20(19)29)11-8-12-26-21)17-10-7-9-16(13-17)25-31-23(3,4)24(5,6)32-25/h7-15H,1-6H3,(H,27,30)

InChI Key

ZUZKFQMRZFWFCP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C=C(C(=O)C4=C3N=CC=C4)C(=O)NC(C)C

Origin of Product

United States

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